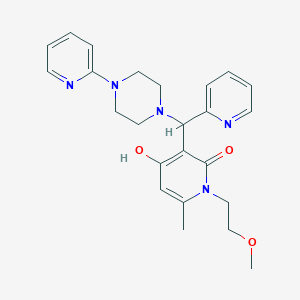![molecular formula C20H18ClN5O B2674217 N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890885-18-4](/img/structure/B2674217.png)
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-amine group, which is a type of pyrimidine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene . It also contains a 5-chloro-2-methoxyphenyl group and a 3,4-dimethylphenyl group, which are types of phenyl groups with different substituents .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazolo[3,4-d]pyrimidin-4-amine group would form a bicyclic structure with two nitrogen atoms in the ring. The phenyl groups would add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amine group might undergo reactions such as alkylation, acylation, or condensation. The phenyl groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen
Antifungal Properties Compounds similar to N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrate significant antifungal effects. For example, derivatives of dimethylpyrimidin containing heterocyclic compounds show promising biological activity against fungi like Aspergillus terreus and Aspergillus niger. These compounds' antifungal properties suggest potential for development into useful antifungal agents (Jafar et al., 2017).
Anti-inflammatory and Anti-cancer Properties Pyrazolo[1,5-a]pyrimidine analogs, which share a structural similarity with this compound, have been studied for their anti-inflammatory and anti-cancer activities. The compounds synthesized under environmentally benign conditions exhibited promising results in screening for these activities (Kaping et al., 2016).
Antimicrobial and Anticancer Agents Another study focused on pyrazole derivatives with moieties like oxa/thiadiazolyl and pyrazolo[4,3-d]-pyrimidine. These derivatives, structurally related to this compound, exhibited significant antimicrobial and anticancer activities, with some compounds showing higher activity than reference drugs (Hafez et al., 2016).
Structural Refinement for Receptor Recognition In the realm of medicinal chemistry, structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, which are similar to the compound , has been undertaken to improve receptor-ligand recognition. This research is crucial for the development of highly potent and selective antagonists for specific receptors, such as the human A3 adenosine receptor (Squarcialupi et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-12-4-6-15(8-13(12)2)26-20-16(10-24-26)19(22-11-23-20)25-17-9-14(21)5-7-18(17)27-3/h4-11H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONVHQUAAFSVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=CC(=C4)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2674136.png)
![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674141.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2674142.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2674144.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2674145.png)

![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2674148.png)
![4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2674150.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2674152.png)

